1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Overview
Description
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is an organic compound that features a phenyl group attached to a methanamine moiety, which is further linked to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine typically involves the reaction of a phenylmethanamine derivative with a thiazole-containing reagent. One common method includes the use of thiazole-2-carbaldehyde, which reacts with phenylmethanamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, in antiviral applications, it may inhibit viral replication by binding to viral enzymes, thereby preventing the virus from multiplying . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Similar structure but with a benzothiazole ring instead of a thiazole ring.
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine: Contains additional thiazole and pyrrole rings.
Uniqueness
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is unique due to its specific combination of a phenyl group, methanamine moiety, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications such as antiviral research .
Properties
IUPAC Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSEPMUQJPVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406432 | |
Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247235-78-5 | |
Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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